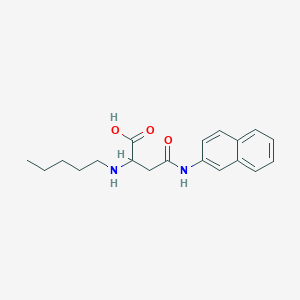![molecular formula C18H19F2N5O2 B2836254 2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile CAS No. 2379976-51-7](/img/structure/B2836254.png)
2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridine ring
作用机制
Target of Action
Similar compounds with a 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid moiety have been found to target the mitochondrial respiratory chain enzyme complex ii, also known as succinate dehydrogenase (sdh) .
Mode of Action
The compound likely interacts with its target, SDH, leading to inhibition of the enzyme. This inhibition disrupts the normal function of the enzyme, which plays a crucial role in the citric acid cycle and the electron transport chain, two key biochemical pathways in cellular respiration .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain. The citric acid cycle is a series of chemical reactions used by all aerobic organisms to generate energy. The electron transport chain is a group of proteins in the inner mitochondrial membrane that facilitates a series of redox reactions, the end result of which is the production of ATP .
Result of Action
The result of the compound’s action would be the disruption of energy production in cells due to the inhibition of SDH. This could lead to cell death, which is why similar compounds are often used as fungicides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Formation of the Pyridine Ring: The pyridine ring can be synthesized using standard methods involving the condensation of appropriate aldehydes and amines.
Coupling Reactions: The final compound is formed by coupling the pyrazole, piperidine, and pyridine rings through appropriate linkers and under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings.
Reduction: Reduction reactions can be performed on the nitrile group to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted derivatives of the pyridine ring.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for developing new medications.
Industry
In the agricultural industry, this compound is investigated for its potential as a pesticide or fungicide. Its unique chemical properties make it effective against various pests and pathogens.
相似化合物的比较
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is structurally similar and is used as an intermediate in the synthesis of various fungicides.
Isopyrazam: A fungicide that contains a similar pyrazole ring structure.
Sedaxane: Another fungicide with a similar chemical structure.
Uniqueness
2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is unique due to its combination of three different ring systems (pyrazole, piperidine, and pyridine) and the presence of a difluoromethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
IUPAC Name |
2-[[1-[3-(difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O2/c1-24-10-14(16(23-24)17(19)20)18(26)25-6-3-12(4-7-25)11-27-15-8-13(9-21)2-5-22-15/h2,5,8,10,12,17H,3-4,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPMRAUSUQVQRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CCC(CC2)COC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(3,4-Difluorobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid](/img/structure/B2836173.png)
![2,6-difluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2836174.png)
![4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2836175.png)
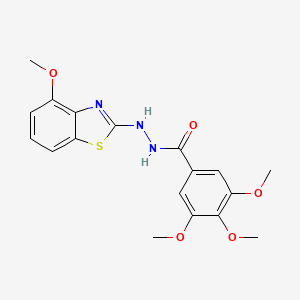
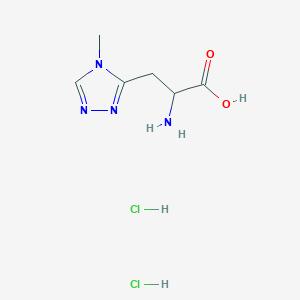
![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2836181.png)
![(E)-4-(benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2836184.png)
![4-Methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carbonyl)quinoline](/img/structure/B2836185.png)
![7-[(2-chlorophenyl)methyl]-8-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2836186.png)
![2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2836187.png)
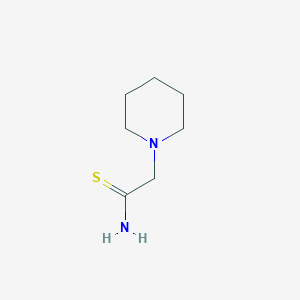
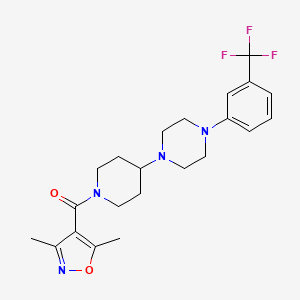
![N-(benzo[d]thiazol-6-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2836191.png)
